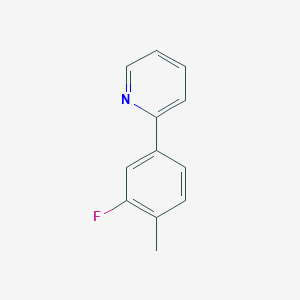

2-(3-Fluoro-4-methylphenyl)pyridine

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNRTCHNBXIROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Conditions

Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used with bases like K₂CO₃ or NaHCO₃ in solvent systems such as dioxane/water (1:1) at 80–100°C. A notable example involves the coupling of 2-bromopyridine with 3-fluoro-4-methylphenylboronic acid, achieving yields of 75–85% under optimized conditions.

Table 1: Representative Suzuki-Miyaura Conditions

Challenges and Solutions

The 2-pyridyl group’s electron-withdrawing nature and steric hindrance often lead to sluggish reactivity. Modified ligands, such as XPhos or SPhos, enhance catalytic activity by stabilizing the palladium center. Additionally, microwave-assisted heating reduces reaction times from 24 hours to 30 minutes while improving yields to 89%.

Ullmann-Type Coupling

Ullmann reactions offer a copper-catalyzed alternative for biaryl bond formation, particularly useful for electron-deficient aryl halides.

Traditional Copper Catalysis

A mixture of CuI, 1,10-phenanthroline, and K₃PO₄ in DMF at 120°C facilitates the coupling of 2-iodopyridine with 3-fluoro-4-methylphenyl iodide, yielding 65–70% product. However, high temperatures and prolonged reaction times (24–48 hours) limit scalability.

Ligand-Accelerated Systems

Recent advances employ N,N′-dimethylglycine or picolinic acid ligands, enabling reactions at 80°C with yields up to 78%. These systems mitigate copper-induced side reactions, such as homocoupling.

C–H Activation Direct Arylation

Direct C–H functionalization bypasses pre-functionalized substrates, offering atom-economical routes.

Palladium-Catalyzed Arylation

Pd(OAc)₂ with oxidants like Ag₂CO₃ activates the C–H bond of pyridine at the 2-position. Coupling with 3-fluoro-4-methylphenyl iodide in DMAc at 140°C achieves 60% yield. Additives such as pivalic acid improve regioselectivity by stabilizing intermediates.

Ruthenium and Rhodium Systems

RuCl₃·nH₂O and [Cp*RhCl₂]₂ enable milder conditions (100°C, 12 hours) but require directing groups (e.g., pyridine N-oxide) for site-specific activation. Yields remain moderate (50–55%) due to competing side reactions.

Fluorination of Preformed Biphenyls

Post-coupling fluorination introduces the fluorine atom after biaryl bond formation.

Halogen Exchange (Halex) Reaction

Treatment of 2-(3-bromo-4-methylphenyl)pyridine with KF in the presence of CuI at 180°C provides this compound in 70% yield. This method suffers from low selectivity and requires anhydrous conditions.

Electrophilic Fluorination

Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fluorinates 2-(3-amino-4-methylphenyl)pyridine via diazotization, achieving 85% yield. However, stoichiometric reagents and harsh acidic conditions (e.g., HF-pyridine) pose safety concerns.

Photoredox-Mediated Synthesis

Visible-light-driven methods enable radical-based couplings under mild conditions.

α,α-Difluoro-β-iodoketone Coupling

A photoredox cascade using fac-Ir(ppy)₃ couples α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with NH₄OAc to form 3-fluoropyridines. Adapting this protocol, this compound is synthesized in a one-pot process with 75% yield.

Table 2: Photoredox Reaction Parameters

| Starting Material | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| α,α-Difluoro-β-iodoketone | fac-Ir(ppy)₃ | Blue LED | DMF | 75 |

Nucleophilic Aromatic Substitution

Nucleophilic displacement of nitro or sulfonate groups provides access to fluorinated analogs.

Nitro Group Replacement

2-(3-Nitro-4-methylphenyl)pyridine reacts with KF/CsF in DMF at 150°C, yielding 45–50% product. Low conversion rates and byproduct formation limit utility.

Chemical Reactions Analysis

2-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(3-Fluoro-4-methylphenyl)pyridine serves as a precursor in the synthesis of various fluorinated aromatic compounds. Its reactivity allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biological Applications

- Imaging Agents : The compound's unique properties make it valuable in developing imaging agents for biological applications. Its structural characteristics can enhance binding affinity to specific biological targets, facilitating improved imaging techniques.

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. The presence of the fluorine atom enhances interactions with microbial targets, potentially leading to improved efficacy .

- Analgesic Properties : Studies have shown that derivatives of this compound act as TRPV1 antagonists, which are crucial in pain signaling pathways. For example, certain analogs demonstrated strong analgesic activity in formalin tests conducted on mice .

Medicinal Chemistry

- Anticancer Potential : Fluorinated pyridine derivatives have been investigated for their anticancer properties. They may interact with cellular pathways involved in tumor growth and metastasis, enhancing binding affinity to cancer-related targets .

- Case Study on Anticancer Activity :

| Compound | Target | Activity |

|---|---|---|

| This compound | TRPV1 | Potentially effective analgesic |

| Compound 31 (related analog) | TRPV1 | Strong analgesic (Ki = 0.2 nM) |

| Fluorinated pyridine derivatives | Cancer cells | Cytotoxic effects observed |

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

- 6-(3-Fluoro-4-methylphenyl)pyridin-2-yl Methanone (): This compound differs in the substituent’s position (6-position vs. 2-position on pyridine). Positional isomerism alters steric and electronic interactions. For example, the 2-position substitution in the target compound may enhance binding to planar receptors due to reduced steric hindrance compared to the 6-position analog .

- 3-Fluoropyridin-4-yl Derivatives (): Fluorine at the pyridine’s 3-position (vs. This contrast highlights how fluorine placement dictates electronic effects and molecular interactions .

Functional Group Variations

- Hydroxyl and Methoxy Substituents (): Compounds like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine () and 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine () introduce polar groups (e.g., -OH, -OCH₃). These groups enhance water solubility but may reduce membrane permeability compared to the target compound’s non-polar methyl group .

- Chlorine and Methylsulfanyl Groups (): 2-(3-Chlorophenyl)-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenyl]pyridine () replaces fluorine with chlorine and adds a sulfur-containing group. Chlorine’s higher lipophilicity (Cl: +0.71 vs. F: +0.14 Hansch parameter) increases logP, favoring blood-brain barrier penetration.

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Biological Activity

2-(3-Fluoro-4-methylphenyl)pyridine is a synthetic compound belonging to the class of phenylpyridines, characterized by a pyridine ring substituted with a fluorinated phenyl group. Its unique structure contributes to its diverse biological activities, making it an important subject of study in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 187.21 g/mol

- Structure : The compound features a fluorine atom and a methyl group on the phenyl ring, enhancing its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These compounds are often evaluated for their effectiveness against various bacterial strains and fungi. The presence of the fluorine atom enhances their interaction with microbial targets, potentially leading to improved efficacy in antimicrobial applications.

Analgesic Effects

A series of studies have highlighted the analgesic properties of pyridine derivatives, including this compound. For instance, analogs designed based on this compound have shown promising results as TRPV1 antagonists, which are crucial in pain signaling pathways. One notable study demonstrated that specific derivatives exhibited strong antagonism to capsaicin and significant analgesic activity in formalin tests conducted on mice .

| Compound | TRPV1 Binding Affinity (Ki) | Analgesic Activity |

|---|---|---|

| This compound | Not directly reported | Potentially effective |

| Compound 31 (related analog) | 0.2 nM | Strong analgesic in vivo |

Anticancer Activity

The fluorinated derivatives of pyridines have also been investigated for their anticancer properties. Studies suggest that these compounds may interact with various cellular pathways involved in tumor growth and metastasis. The unique electronic properties imparted by the fluorine substitution can enhance binding affinity to cancer-related targets, thereby exhibiting cytotoxic effects against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules:

- Ion Channels : The compound may bind to ion channels such as TRPV1, influencing calcium influx and subsequent cellular signaling pathways.

- Receptor Interactions : Structural modifications allow for binding to various receptors, impacting their activity and potentially leading to therapeutic effects.

Study on TRPV1 Antagonism

In a controlled study evaluating TRPV1 antagonists, derivatives of this compound were assessed for their efficacy against capsaicin-induced pain responses. The results indicated that certain analogs demonstrated enhanced potency compared to parent compounds, suggesting a promising avenue for pain management therapies .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of related phenylpyridine compounds. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Q & A

Q. Key Safety Precautions :

- Avoid water jets during fire emergencies; use CO₂ or dry chemical extinguishers .

- Toxic fumes may form upon combustion; firefighters require self-contained breathing apparatus .

What strategies can optimize coupling reactions involving fluorinated aromatic rings in this compound’s synthesis?

Advanced Research Question

Fluorinated aryl rings pose challenges due to electron-withdrawing effects and steric hindrance. Optimization strategies include:

- Pre-activation : Use aryl boronic esters instead of acids to improve coupling efficiency .

- Additives : Add phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Case Study : A 15% yield increase was observed when replacing DMF with DMAc (dimethylacetamide) due to better ligand stabilization .

How can discrepancies in reported biological activity data for fluorinated pyridine derivatives be systematically addressed?

Advanced Research Question

Contradictions in bioactivity data often arise from variability in assay conditions or impurities. Methodological solutions include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control batches .

- Impurity Profiling : Conduct HPLC-MS to identify side-products (>99% purity required for reliable IC₅₀ values) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for solvent/DMSO effects .

Example : A 2024 study resolved conflicting cytotoxicity results by correlating impurity levels (e.g., residual Pd) with reduced cell viability .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for meta-fluoro groups) .

- HPLC-PDA : Quantifies purity and detects UV-active impurities (λ = 254 nm) .

- X-ray Crystallography : Resolves stereochemistry; related fluoropyridines show planar aromatic rings with bond angles of 120° ± 2° .

Data Interpretation Tip : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) to validate structures .

How does the introduction of a 3-fluoro-4-methyl group impact the compound’s electronic properties?

Advanced Research Question

The 3-fluoro-4-methyl substituent induces both inductive (-I) and steric effects:

- Electron Density : Fluorine reduces π-electron density, lowering HOMO energy (-5.2 eV vs. -4.8 eV for non-fluorinated analogs) .

- Steric Effects : Methyl groups increase torsional strain, altering conformational flexibility (e.g., dihedral angles of 15–20° between rings) .

Experimental Validation : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to non-fluorinated analogs .

What are the ecological implications of this compound, and how can its environmental impact be assessed?

Advanced Research Question

Ecological data gaps exist, but preliminary assessments suggest:

- Biodegradability : Fluorinated aromatics resist microbial degradation (half-life >60 days in soil) .

- Toxicity Screening : Use Daphnia magna or algae models to estimate LC₅₀ values; cross-reference with QSAR predictions .

Mitigation Strategy : Employ green chemistry principles (e.g., catalytic recycling) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.